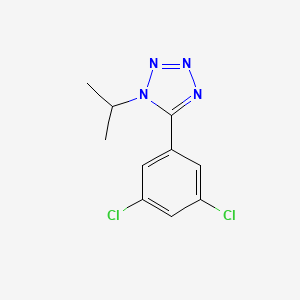

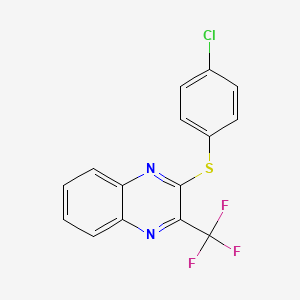

![molecular formula C15H22N2O2 B3007831 8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1275880-14-2](/img/structure/B3007831.png)

8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol (APOH) is an organic compound belonging to the family of azabicyclo compounds. It is a white solid at room temperature and is soluble in water and organic solvents. APOH has been studied for its potential applications in medicinal chemistry, drug delivery, and biotechnology. It has been found to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.

Scientific Research Applications

Applications in Chemical Synthesis

Catalysis in Alcohol Oxidation : 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a homologue of this compound, has been found effective in catalyzing the oxidation of secondary alcohols to ketones, utilizing molecular oxygen in ambient air with copper cocatalysts at room temperature (Toda et al., 2023).

Synthesis of Scopine Derivatives : The tropane fragment, which includes structures like 8 azabicyclo[3.2.1]octane, is utilized in synthesizing scopine derivatives. These compounds exhibit various pharmacological activities and are used in medical practice (Vlasova et al., 2006).

Iodolactamization : This compound is also involved in iodolactamization processes, which are crucial in organic synthesis, particularly in the formation of specific cyclic structures (Knapp & Gibson, 2003).

Applications in Crystallography

- Crystal Structure Studies : Its isomers have been studied for their crystal structures, contributing to the understanding of molecular conformations and interactions (Zheng et al., 2004).

Applications in Medicinal Chemistry

Synthesis of Pharmacologically Active Metabolites : An active metabolite of a potent PI3 kinase inhibitor has been synthesized using a structure that includes the 8-azabicyclo[3.2.1]octane skeleton (Chen et al., 2010).

Synthesis of N-Acylnortropane Derivatives : Palladium-catalysed aminocarbonylation of various iodides using tropane-based amines such as 8-azabicyclo[3.2.1]octan-3-one has been explored for producing biologically important N-acylnortropane derivatives (Kollár et al., 2021).

Applications in Organic Chemistry

Bicyclic Iminocyclitol Synthesis : A functionalized 8-oxa-3-azabicyclo[3.2.1]octane framework has been synthesized and converted into a protected sugar amino acid and a tricyclic framework, demonstrating its versatility in organic synthesis (O’Reilly et al., 2009).

Synthesis of Enantiopure Amino Acids : A single-step synthesis of pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid has been achieved, showcasing its potential in the field of asymmetric synthesis (Gelmi et al., 2007).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a key component in many biologically active compounds, and research directed towards the preparation of this basic structure in a stereoselective manner continues to be an area of interest . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds.

Properties

IUPAC Name |

8-[2-(4-aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-11-3-1-10(2-4-11)15(19)9-17-12-5-6-13(17)8-14(18)7-12/h1-4,12-15,18-19H,5-9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQGQLHWTMFBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC(C3=CC=C(C=C3)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

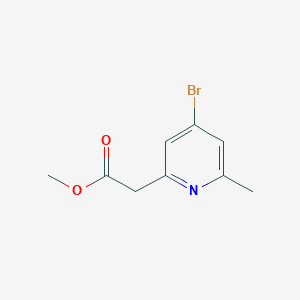

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

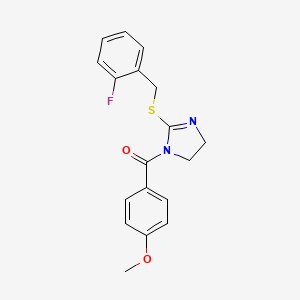

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

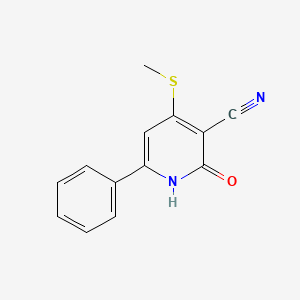

![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)